![molecular formula C27H25NO3S B2521117 methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932351-80-9](/img/structure/B2521117.png)
methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
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Overview
Description
Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core and the introduction of the functional groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Functional Groups: The methoxy and sulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the methoxy group can be introduced using methyl iodide in the presence of a base, while the sulfanyl group can be introduced using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Thiol reagents, methyl iodide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline core modified with methoxy and sulfanyl groups, which are known to influence biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline scaffold followed by the introduction of functional groups. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the compound, making it suitable for further biological testing .
Anticancer Properties
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer activities. For instance, methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that modifications in the structure can enhance selective targeting of cancer cells, leading to reduced proliferation rates in human cancer cell lines such as HCT-116 and MCF-7 .
Table 1: Anticancer Activity of Quinoline Derivatives
Compound Name | Cell Line Tested | IC50 (μg/mL) |
---|---|---|
This compound | HCT-116 | 5.0 |
This compound | MCF-7 | 7.5 |
These findings suggest that the compound's unique structure contributes to its ability to induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with cancer progression .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that certain quinoline derivatives possess significant antibacterial and antifungal properties against pathogens such as Mycobacterium smegmatis and Candida albicans. The presence of the sulfanyl group is believed to enhance the interaction with microbial targets, leading to increased efficacy .
Table 2: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium smegmatis | 12.5 μg/mL |
This compound | Candida albicans | 15 μg/mL |
Potential Therapeutic Applications
Given its promising biological activities, this compound is being explored for potential therapeutic applications beyond cancer treatment. Its ability to modulate biological pathways suggests it could be developed as a lead compound for drugs targeting various diseases, including infectious diseases and inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The methoxy and sulfanyl groups can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of methoxy and sulfanyl groups makes it a versatile compound for various applications.
Biological Activity
Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antiviral, antibacterial, and anticancer properties.
Synthesis and Structural Characterization
The compound is synthesized through a series of reactions involving quinoline derivatives and thiol compounds. The synthesis typically includes the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which has been shown to yield derivatives with enhanced biological activity.
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 4-Methylthiophenol + Bromine | Dichloromethane, silica gel | 83% |
2 | 2-Methoxyacetophenone + Diisopropylamine + Butyllithium | THF, cooled to -78°C | Variable |
The structure of the synthesized compound has been confirmed using spectroscopic methods such as NMR and X-ray diffraction, revealing a complex arrangement that may contribute to its biological activity .
Antiviral Properties
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antiviral activity. Specifically, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has demonstrated high inhibition rates against Hepatitis B Virus (HBV) replication in vitro. At a concentration of 10 µM, these compounds showed promising results in reducing viral load, suggesting that methylation at specific positions enhances this effect .
Table 2: Antiviral Activity Against HBV
Compound | Concentration (µM) | Inhibition (%) |
---|---|---|
Compound A | 10 | 85% |
Compound B | 10 | 78% |
Methylated Compound | 10 | 92% |
Antibacterial Activity
Quinoline derivatives are known for their antibacterial properties. The presence of sulfur in the structure significantly enhances this activity. Research has indicated that these compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is particularly effective against Gram-negative bacteria .
Case Study: Antibacterial Efficacy
A study tested various methylated quinoline derivatives against E. coli and Staphylococcus aureus. The results showed that the methylated compound exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than that of its non-methylated counterparts.
Table 3: Antibacterial Activity Results
Compound | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |
---|---|---|
Non-methylated | 32 | 64 |
Methylated Compound | 8 | 16 |
Anticancer Properties
The anticancer potential of methylated quinoline derivatives has also been explored. Studies suggest that these compounds can inhibit the formation of the c-Myc/Max/DNA complex, which is crucial for cancer cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines .
Table 4: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) Non-methylated | IC50 (µM) Methylated |
---|---|---|
HeLa | 15 | 5 |
MCF-7 | 20 | 6 |
Properties
IUPAC Name |
methyl 4-[(3-methylphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-18-9-8-11-20(15-18)16-31-25-22-13-6-7-14-23(22)28-26(24(25)27(29)30-3)32-17-21-12-5-4-10-19(21)2/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZHDTWBUSCIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=CC=C4C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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